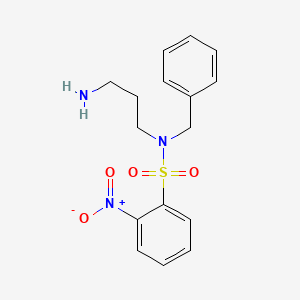

N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C16H19N3O4S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(3-aminopropyl)-N-benzyl-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C16H19N3O4S/c17-11-6-12-18(13-14-7-2-1-3-8-14)24(22,23)16-10-5-4-9-15(16)19(20)21/h1-5,7-10H,6,11-13,17H2 |

InChI Key |

XPPJLPNPUJEJIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted sulfonamides, and reduced nitro compounds .

Scientific Research Applications

N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide is a sulfonamide compound with an aminopropyl group, a benzyl moiety, and a nitrobenzene sulfonamide. It has a molecular formula of and a molecular weight of approximately 349.4 g/mol. This compound is considered for its potential use in biological research and medicinal chemistry because it can interact with various biological targets.

Scientific Research Applications

- Interaction Studies: this compound is used in studies that aim to understand how it affects biological systems. These studies often investigate how the compound interacts with proteins, enzymes, and other biomolecules to elucidate its mechanism of action and potential therapeutic applications.

- Synthesis and Reactions: The synthesis of this compound typically involves multi-step organic reactions, often using organic solvents like dichloromethane or toluene and bases such as triethylamine to neutralize hydrochloric acid formed during the synthesis. Industrial methods may optimize these steps using continuous flow reactors for higher yields and purity.

Comparable Compounds

this compound shares structural similarities with other sulfonamide derivatives. The unique combination of aminopropyl, benzyl, and nitrobenzene sulfonamide groups in this compound provides specific chemical properties and potential applications that may not be present in other similar compounds. Its specific interactions with biological targets could lead to novel therapeutic strategies not achievable with other sulfonamides.

Sulfonamides as Therapeutics

Sulfonamides have a range of biological activities and are used in various therapeutic applications .

- Anti-inflammatory agents: Nitro compounds, including sulfonamides, can act as anti-inflammatory agents . They can inhibit pro-inflammatory cytokines like COX-2, IL1β, and TNF-α . Some nitro substituted benzamides have shown promising results in inhibiting iNOS, an enzyme involved in nitric oxide production during inflammation .

- Antimicrobial Agents: Certain benzenesulfonamide derivatives have shown activity against Leishmania tropica, Toxoplasma, Entamoeba histolytica, and Plasmodium falciparum .

- Chemokine Receptor Modulators: Sulfonamides can modulate chemokine receptor activity, such as CXCR3, which is useful in treating inflammatory and immunoregulatory disorders like asthma, allergic diseases, multiple sclerosis, rheumatoid arthritis, and atherosclerosis .

- Anticancer Agents: Sulfonamides are also useful for treating and preventing cancers, angiogenesis, tumor formation, and neurodegeneration . One study found that a novel sulfonamide compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), was active against promastigotes and intracellular amastigotes . The parasiticidal activity was associated with increased levels of Th1 cytokines, NO, and reactive oxygen species .

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related sulfonamides:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Nitro Position | Key Functional Groups |

|---|---|---|---|---|---|---|

| N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide | 1830919-14-6 | C₁₆H₁₉N₃O₄S | 349.40 | Benzyl, 3-Aminopropyl | Ortho (C-2) | Sulfonamide, Nitro, Benzyl |

| N-(3-Chloro-phenyl)-2-nitrobenzene-sulfonamide | Not provided | C₁₂H₉ClN₂O₄S | ~312.73* | 3-Chlorophenyl | Ortho (C-2) | Sulfonamide, Nitro, Chloro |

| N-(4-Amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide | 1154380-41-2 | C₁₃H₁₃N₃O₄S | 307.33 | 4-Amino-3-methylphenyl | Ortho (C-2) | Sulfonamide, Nitro, Amino, Methyl |

| N-(3-Aminopropyl)-4-nitrobenzenesulfonamide | Not provided | C₉H₁₃N₃O₄S | 259.28 | 3-Aminopropyl | Para (C-4) | Sulfonamide, Nitro, Aminopropyl |

Substituent Effects on Properties

- Para-nitro groups are stronger electron-withdrawing groups, which may increase sulfonamide acidity .

- Amino and Alkyl Chains: The 3-aminopropyl chain in the target compound and provides a flexible spacer for coordination chemistry, contrasting with rigid aromatic substituents in . The benzyl group in the target compound adds hydrophobicity, which may influence solubility and membrane permeability .

- Halogen vs.

Biological Activity

N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₉N₃O₄S

- Molecular Weight : 349.4 g/mol

- CAS Number : 1830919-14-6

The compound features an aminopropyl group, a benzyl moiety, and a nitrobenzene sulfonamide structure, which contribute to its unique reactivity and interaction with biological targets .

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in critical biological pathways, similar to other sulfonamides that interfere with folic acid synthesis by inhibiting dihydropteroate synthase.

- Interaction with Biological Targets : Its structural characteristics allow it to interact with various receptors and enzymes, making it a candidate for further investigation in drug development.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activity. This compound may exhibit similar properties by disrupting bacterial folate synthesis, which is essential for DNA replication and cell division. This mechanism is particularly relevant against Gram-positive bacteria.

Cytotoxicity Studies

Research indicates that compounds structurally related to this compound can exhibit cytotoxic effects on cancer cells. For instance, structure-activity relationship (SAR) studies have shown that modifications in the sulfonamide structure can lead to enhanced cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

- Study on Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of various sulfonamides, including this compound. Results indicated significant inhibition of bacterial growth, particularly against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Evaluation : In a recent study, the compound was tested against several human cancer cell lines. The findings showed that it induced apoptosis in a dose-dependent manner, suggesting its utility as a therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | Chlorine substitution on the phenyl ring | Enhanced antibacterial activity |

| N-(2-Aminoethyl)-N-benzyl-4-nitrobenzenesulfonamide | Aminoethyl group instead of aminopropyl | Different binding properties |

| N-(isobutyl)-N-(4-nitrophenyl) sulfonamide | Isobutyl group and nitrophenyl moiety | Variation in solubility and reactivity |

The unique combination of functional groups in this compound provides distinct chemical properties that may not be present in other sulfonamides, potentially leading to novel therapeutic strategies.

Q & A

Basic: What are the common synthetic routes for preparing N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the functionalization of a benzene sulfonamide backbone. A key step is the introduction of the 3-aminopropyl-benzyl moiety via nucleophilic substitution or reductive amination. Microwave-assisted synthesis (as demonstrated in analogous polymer modifications) can enhance reaction efficiency by reducing time and improving modification yields (e.g., 69–88% in related sulfonamide-functionalized polymers) . Critical factors include solvent polarity (e.g., toluene for copolymer swelling), temperature control (60–80°C optimal for amine coupling), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound.

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Elemental Analysis: Determines nitrogen and sulfur content to confirm stoichiometry (e.g., 5.30 mmol/g Cl in analogous polymers) .

- NMR Spectroscopy: H and C NMR identify protons and carbons in the benzyl, nitro, and aminopropyl groups. Aromatic protons from the benzene ring appear at δ 7.5–8.5 ppm, while the aminopropyl chain shows signals at δ 1.5–3.0 ppm.

- FT-IR: Peaks at ~1350 cm (asymmetric S=O stretch) and ~1540 cm (nitro group) confirm functional groups.

- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]) and fragmentation patterns.

Basic: How does the benzyl substitution in this compound influence its physicochemical properties compared to other sulfonamides?

Methodological Answer:

The benzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Structural analogs (e.g., N-(3-Aminopropyl)-2-pyrrolidinone) show that substituents like benzyl vs. pentan-3-yl alter pharmacokinetic parameters such as solubility and metabolic stability . For instance, benzyl-substituted derivatives may exhibit slower hepatic clearance due to steric hindrance, as inferred from comparative studies .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing by-products?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst Selection: Palladium or copper catalysts enhance coupling efficiency in nitro-group functionalization.

- Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 74.6% yield in similar sulfonamide resins under microwave conditions) .

- By-Product Analysis: Employ HPLC or TLC to monitor reaction progress and adjust reagent ratios dynamically.

Advanced: How does the structural uniqueness of this compound affect its selectivity in biological or chemical interactions?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing moiety, enhancing electrophilic reactivity at the sulfonamide sulfur. Comparative studies with analogs (e.g., 3-Amino-N-(pentan-3-yl)-benzene sulfonamide) suggest that the benzyl group increases steric bulk, potentially reducing off-target interactions in enzyme inhibition assays . To assess selectivity:

Perform competitive binding assays with structurally similar substrates.

Use molecular docking simulations to map interaction sites.

Validate via isothermal titration calorimetry (ITC) to quantify binding affinities.

Advanced: How can contradictory data in sorption or binding studies involving this compound be resolved?

Methodological Answer:

- Kinetic Modeling: Apply pseudo-first-order or Langmuir models to distinguish between diffusion-limited and surface-controlled processes (e.g., Ag(I) sorption in sulfonamide resins followed pseudo-first-order kinetics) .

- Error Source Analysis: Check for batch-to-batch variability in compound purity via elemental analysis.

- Cross-Validation: Compare results across multiple techniques (e.g., UV-Vis, ICP-MS for metal sorption studies).

Advanced: What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

Proteomic Profiling: Use affinity chromatography to isolate target proteins bound to the compound.

Metabolic Stability Assays: Incubate with liver microsomes to identify metabolic pathways and active metabolites.

Structural Analog Comparison: Test derivatives lacking the nitro or benzyl group to pinpoint critical functional groups (as done in studies comparing sulfonamide bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.